Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the tetrazolopyrimidine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is often catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclohexyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolopyrimidine derivatives, such as:
- 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines
- 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates
Uniqueness
Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the cyclohexyl and 2-fluorophenyl groups. These features can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20FN5O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
cyclohexyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20FN5O2/c1-11-15(17(25)26-12-7-3-2-4-8-12)16(13-9-5-6-10-14(13)19)24-18(20-11)21-22-23-24/h5-6,9-10,12,16H,2-4,7-8H2,1H3,(H,20,21,23) |
InChI Key |
VRGOXAWLYRUNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3F)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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